4-Ethoxycinnamic Acid

Description

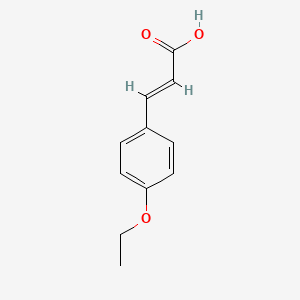

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLOUWYGNATKKZ-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2373-79-7 | |

| Record name | 4-Ethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Ethoxycinnamic Acid

Traditional Synthetic Approaches for 4-Ethoxycinnamic Acid

Traditional methods for synthesizing cinnamic acid derivatives have been the bedrock of organic chemistry for over a century. These reactions, while often requiring stringent conditions, are well-understood and widely practiced.

Verley-Doebner Modification of Knoevenagel Condensation for this compound Synthesis

The Verley-Doebner modification of the Knoevenagel condensation is a highly efficient method for preparing cinnamic acid derivatives, particularly those with electron-donating substituents on the aromatic ring, such as this compound. This one-pot reaction involves the condensation of an aromatic aldehyde, in this case, 4-ethoxybenzaldehyde (B43997), with malonic acid. The reaction is typically catalyzed by a basic system and is followed by decarboxylation to yield the α,β-unsaturated carboxylic acid.

The choice of catalyst and solvent is crucial in the Verley-Doebner modification for the synthesis of this compound. Pyridine (B92270) often serves a dual role as both the solvent and a basic catalyst. openmaterialssciencejournal.com It facilitates the dissolution of the reactants and participates in the reaction mechanism.

The addition of a co-catalyst, such as β-alanine, has been shown to significantly enhance the reaction rate and yield. β-Alanine, a non-toxic amino acid, acts as a more effective catalyst than pyridine alone, promoting the condensation and subsequent decarboxylation steps. The catalytic system of pyridine and β-alanine provides a synergistic effect, leading to a more efficient synthesis of this compound. openmaterialssciencejournal.com

The yield of this compound is highly dependent on the optimization of reaction parameters, with the concentration of the β-alanine co-catalyst being a key factor. Research has demonstrated a direct correlation between the amount of β-alanine used and the conversion of 4-ethoxybenzaldehyde to the desired product.

A systematic investigation into the effect of β-alanine concentration revealed that increasing the amount of the co-catalyst leads to a higher and faster conversion. For instance, at a low concentration of 2% β-alanine, the conversion of 4-ethoxybenzaldehyde was below 45% even after 30 minutes. Increasing the concentration to 4% raised the conversion to 87.9% within 15 minutes. Notably, a concentration of 8% β-alanine resulted in a complete 100% conversion of the starting aldehyde to this compound in just 5 minutes, with the final product yield being greater than 98.2%. openmaterialssciencejournal.com

Table 1: Effect of β-Alanine Concentration on the Conversion of 4-Ethoxybenzaldehyde

| β-Alanine Concentration (%) | Maximum Conversion (%) | Time to Maximum Conversion (min) |

| 2 | 42.8 | 30 |

| 4 | 87.9 | 15 |

| 8 | 100 | 5 |

This table illustrates the significant impact of β-alanine concentration on the efficiency of the Verley-Doebner synthesis of this compound.

Perkin Reaction Applications in Cinnamic Acid Derivative Synthesis

The Perkin reaction, discovered by William Henry Perkin in 1868, is a classic method for the synthesis of α,β-unsaturated aromatic acids, including cinnamic acid and its derivatives. wikipedia.orgbyjus.com The reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, which acts as a base catalyst. wikipedia.orgbyjus.com For the synthesis of alkoxy-substituted cinnamic acids, such as 4-methoxycinnamic acid, the corresponding aromatic aldehyde (e.g., 4-methoxybenzaldehyde) is reacted with an aliphatic anhydride like acetic anhydride, with sodium acetate (B1210297) or pyridine serving as the base. iitk.ac.iniitk.ac.in

While the Perkin reaction is a versatile tool, a notable drawback is its unsuitability for synthesizing cinnamic acid derivatives that have electron-donating substituents on the aromatic ring. researchgate.net In such cases, the yields are often low. For example, the synthesis of 4-methoxycinnamic acid and this compound via the Perkin reaction resulted in yields of only 30% and 36%, respectively. researchgate.net This limitation makes the Verley-Doebner modification a more favorable approach for preparing this compound.

Table 2: Representative Yields of Alkoxy-Substituted Cinnamic Acids via Perkin Reaction

| Aromatic Aldehyde | Acid Anhydride | Base | Product | Yield (%) |

| 4-Methoxybenzaldehyde | Acetic Anhydride | Sodium Acetate | 4-Methoxycinnamic acid | 30 |

| 4-Ethoxybenzaldehyde | Acetic Anhydride | Sodium Acetate | This compound | 36 |

This table provides examples of the modest yields obtained for alkoxy-substituted cinnamic acids when using the traditional Perkin reaction.

Advanced Synthetic Strategies for this compound and its Analogs

In recent years, advancements in synthetic methodologies have led to the development of more efficient, environmentally friendly, and rapid techniques for organic synthesis. These modern approaches offer significant advantages over traditional methods.

Microwave-Assisted Synthesis Techniques for Cinnamic Acid Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. mdpi.com This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to significantly reduced reaction times, often from hours to minutes, and frequently resulting in higher product yields and purity. mdpi.comnih.gov

The Knoevenagel condensation, a key reaction for the synthesis of cinnamic acid derivatives, has been successfully adapted to microwave conditions. For instance, the condensation of various aromatic aldehydes with active methylene (B1212753) compounds like malonic acid can be carried out efficiently under solvent-free conditions using a catalyst such as anhydrous zinc chloride or ammonium (B1175870) formate. tandfonline.comtandfonline.com These microwave-assisted procedures are not only faster but also align with the principles of green chemistry by minimizing or eliminating the use of hazardous organic solvents.

While specific data for the microwave-assisted synthesis of this compound is not extensively detailed, the successful application of this technique to a wide array of substituted benzaldehydes and malonic acid suggests its high potential for the efficient synthesis of this compound. The general conditions involve mixing the aldehyde, malonic acid, and a catalyst, followed by microwave irradiation for a short duration.

Table 3: Examples of Microwave-Assisted Knoevenagel Condensation for Cinnamic Acid Derivatives

| Aromatic Aldehyde | Active Methylene Compound | Catalyst/Mediator | Reaction Time (min) | Yield (%) |

| Benzaldehyde | Malonic Acid | Zinc Chloride | 5 | High |

| Substituted Benzaldehydes | Malonic Acid | Ammonium Formate | 0.75 - 3 | 76 - 95 |

| p-Methoxybenzaldehyde | Malonic Acid | Polyphosphate Ester (PPE) | Not specified | 85 |

This table showcases the efficiency of microwave-assisted synthesis for various cinnamic acid derivatives, highlighting the short reaction times and high yields.

Enzymatic Synthesis of this compound Derivatives (e.g., Esters)

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing derivatives of this compound, particularly its esters. Lipases are the most commonly employed enzymes for this purpose due to their ability to catalyze esterification, transesterification, and interesterification reactions under mild conditions.

One of the most frequently used lipases is the immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym 435. nih.govjocpr.com This enzyme has demonstrated high efficiency in the synthesis of various cinnamic acid esters. nih.govjocpr.com The enzymatic esterification of this compound with an alcohol, such as ethanol (B145695) or other longer-chain alcohols, would proceed via a direct esterification reaction. The use of an immobilized enzyme like Novozym 435 is advantageous as it can be easily recovered from the reaction mixture and reused multiple times, which contributes to the cost-efficiency and sustainability of the process. nih.govjocpr.com

The reaction conditions for such enzymatic syntheses are crucial for achieving high conversion rates. Key parameters that are often optimized include temperature, reaction time, substrate molar ratio, and the choice of solvent. For instance, in the synthesis of similar cinnamic acid esters, temperatures around 60-80°C have been found to be effective. nih.gov While solvents can be used, solvent-free systems are often preferred to enhance the green credentials of the process.

A study on the enzymatic synthesis of octyl methoxycinnamate from p-methoxycinnamic acid and 2-ethyl hexanol using Novozym 435 reported a 90% conversion within one day at 80°C. nih.gov It is plausible that similar high conversion rates could be achieved for the synthesis of this compound esters under optimized conditions. The enzymatic approach also offers high regioselectivity, which is particularly important when dealing with polyfunctional molecules, and avoids the use of harsh acidic or basic catalysts that can lead to unwanted side reactions.

The interesterification of phosphatidylcholine with p-methoxycinnamic acid catalyzed by immobilized lipase B from Candida antarctica has also been reported, suggesting that enzymatic methods can be employed to produce more complex, high-value derivatives of this compound.

One-Step Synthetic Methods for Cost Efficiency in Derivative Production

For large-scale industrial production, cost-efficiency is a critical factor. One-step synthetic methods are highly desirable as they reduce reaction time, energy consumption, and waste generation. The Knoevenagel condensation is a prominent one-step method for the synthesis of cinnamic acids and their derivatives. acs.org

In the context of this compound, the Knoevenagel condensation would involve the reaction of 4-ethoxybenzaldehyde with malonic acid in the presence of a basic catalyst. acs.org This reaction directly yields the desired α,β-unsaturated acid. To enhance the cost-efficiency and environmental friendliness of this process, several modifications have been explored.

One such modification is the use of microwave irradiation, which can significantly reduce reaction times from hours to minutes. researchgate.net Microwave-assisted Knoevenagel-Doebner reactions have been successfully employed for the synthesis of various phenolic acids. frontiersin.org Furthermore, the reaction can be carried out under solvent-free conditions or in greener solvents like water or ethanol, which further improves its sustainability profile. semanticscholar.orgnih.gov The use of inexpensive and reusable catalysts, such as tetrabutylammonium (B224687) bromide (TBAB) in combination with potassium carbonate, has also been shown to be effective in aqueous media. semanticscholar.org

Another approach to cost-efficient synthesis is the Perkin reaction, which utilizes an acid anhydride and the sodium or potassium salt of the corresponding acid as the catalyst. wikipedia.orglongdom.orgbyjus.com For this compound, this would involve reacting 4-ethoxybenzaldehyde with acetic anhydride and sodium acetate. wikipedia.orglongdom.orgbyjus.com While this is a classic method, it often requires high temperatures and can lead to the formation of byproducts.

Recent advancements have focused on developing more efficient catalytic systems for these reactions. For example, the use of polyphosphate ester (PPE) as a mediator and catalyst under solvent-free microwave conditions has been reported for the synthesis of cinnamic acid derivatives with good yields. researchgate.net Such strategies that combine one-pot synthesis with energy-efficient techniques and recyclable catalysts are key to achieving cost-effective production of this compound and its derivatives.

Table 1: Comparison of Synthetic Methodologies for Cinnamic Acid Derivatives

| Methodology | Key Features | Advantages | Disadvantages |

| Enzymatic Synthesis (Esterification) | Use of lipases (e.g., Novozym 435) | High selectivity, mild reaction conditions, reusable catalyst, environmentally friendly. | Longer reaction times compared to some chemical methods, potential for enzyme inhibition. |

| Knoevenagel Condensation | Condensation of an aldehyde with an active methylene compound (e.g., malonic acid). | Good yields, can be performed in one step, adaptable to green chemistry principles (microwave, solvent-free). | May require careful control of reaction conditions to avoid side reactions. |

| Perkin Reaction | Condensation of an aromatic aldehyde with an acid anhydride. | Well-established method. | Often requires high temperatures, can produce byproducts. |

Advanced Characterization Techniques and Spectroscopic Elucidation of 4 Ethoxycinnamic Acid

Vibrational Spectroscopy for 4-Ethoxycinnamic Acid Structure Confirmation

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, specific functional groups and bonding arrangements can be identified, providing a molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its distinct functional groups. Key expected vibrations include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the C=C stretches of both the aromatic ring and the alkene group, and the C-O stretches associated with the ether and carboxylic acid moieties. While general principles allow for the prediction of these bands, specific, experimentally-derived peak data for this compound is not available in the public databases referenced for this article.

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, it is particularly useful for identifying non-polar bonds. For this compound, Raman spectroscopy would be effective in identifying the C=C bonds of the aromatic ring and the propenoic acid backbone, as well as the symmetric vibrations of the molecule. Detailed research findings containing specific Raman shifts for this compound were not located in the searched scientific databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would feature several distinct signals. The ethoxy group would produce a characteristic triplet for the terminal methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons due to spin-spin coupling. The two protons on the aromatic ring would appear as two distinct doublets. Similarly, the two vinyl protons of the acrylic acid moiety would also present as a pair of doublets, with a large coupling constant indicative of a trans configuration. A broad singlet corresponding to the acidic proton of the carboxyl group would also be expected. However, specific experimental chemical shifts and coupling constants from dedicated research on this compound are not detailed in the available literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, a unique signal would be expected for each chemically distinct carbon atom. This would include signals for the two carbons of the ethoxy group, the six carbons of the benzene (B151609) ring (with four unique signals due to symmetry), the three carbons of the propenoic acid chain (including the carbonyl carbon), resulting in a total of nine distinct signals. The chemical shifts would indicate the environment of each carbon, with the carbonyl carbon appearing furthest downfield. As with other spectroscopic data, specific, citable ¹³C NMR peak assignments for this compound are not present in the surveyed databases.

Mass Spectrometry of this compound and its Ions

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov The fragmentation pattern provides further structural confirmation. The molecular ion can undergo various fragmentation pathways, including the loss of small molecules or radicals, leading to the formation of fragment ions. The most abundant peaks in the spectrum help to piece together the molecule's structure. For this compound, the molecular weight is 192.21 g/mol , and its mass spectrum shows a prominent molecular ion peak at m/z = 192. nist.gov A significant fragment is observed at m/z = 164, corresponding to the loss of an ethyl radical (-C₂H₅) followed by the loss of a hydrogen atom, or the loss of an ethylene (B1197577) molecule (C₂H₄). Another major fragment appears at m/z = 147, which can be attributed to the loss of the carboxyl group (-COOH). nist.gov

Table 1: Mass Spectrometry Data for this compound nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Confirmation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In this method, the sample is first vaporized and separated into its components within a gas chromatograph based on properties like boiling point and polarity. thermofisher.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented, and the resulting ions are sorted by their mass-to-charge (m/z) ratio to produce a unique mass spectrum. thermofisher.com

For this compound, GC-MS serves two primary purposes: confirmation of identity and assessment of purity. The identity is confirmed by comparing the obtained mass spectrum with a reference spectrum. The mass spectrum for this compound is characterized by a specific pattern of ion fragments. The molecular ion peak ([M]⁺), which corresponds to the intact molecule, is expected at an m/z of 192, consistent with its molecular weight (192.21 g/mol ). nist.gov

Purity assessment is achieved by examining the chromatogram. A pure sample of this compound will ideally show a single, sharp peak at a specific retention time. The presence of additional peaks indicates impurities, and the area under each peak is proportional to the concentration of the respective component, allowing for quantitative purity analysis.

The electron ionization mass spectrum of this compound, as provided by the National Institute of Standards and Technology (NIST), shows several characteristic peaks that are crucial for its identification. nist.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Potential Fragment Ion |

|---|---|---|

| 192 | ~50 | [M]⁺ (Molecular Ion) |

| 163 | ~45 | [M - C₂H₅]⁺ |

| 147 | ~100 | [M - OC₂H₅]⁺ |

| 119 | ~55 | [M - COOH - C₂H₄]⁺ |

| 91 | ~40 | [C₇H₇]⁺ |

Fragmentation Pathway Analysis via Mass Spectrometry (e.g., Ethoxy Group Elimination)

Mass spectrometry is not only used for identification but also for elucidating the structure of a molecule through the analysis of its fragmentation patterns. When this compound is subjected to ionization in a mass spectrometer, it breaks apart in a predictable manner.

A key fragmentation pathway for this compound involves the ethoxy group (-OCH₂CH₃). The bond between the aromatic ring and the ether oxygen is a common point of cleavage for aromatic ethers. The elimination of the ethoxy radical leads to a significant fragment ion.

Based on the mass spectrum of this compound nist.gov and general fragmentation rules for carboxylic acids and aromatic ethers, libretexts.org a plausible fragmentation pathway can be proposed:

Molecular Ion Formation : The initial step is the removal of an electron to form the molecular ion, [C₁₁H₁₂O₃]⁺, at m/z 192 .

Loss of an Ethyl Radical : Cleavage of the ethyl-oxygen bond can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment at m/z 163 .

Ethoxy Group Elimination : A prominent fragmentation pathway is the cleavage of the C-O bond of the ether, leading to the loss of an ethoxy radical (•OC₂H₅). This results in a highly stable acylium ion at m/z 147 , which is often the base peak (the most intense peak) in the spectrum. nist.gov

Decarboxylation : Carboxylic acids are prone to losing the carboxyl group as COOH (45 Da) or CO₂ (44 Da). libretexts.org Subsequent fragmentation of the m/z 147 ion can involve the loss of carbon monoxide (CO), yielding a fragment at m/z 119 .

Formation of Tropylium (B1234903) Ion : Further fragmentation can lead to the formation of the very stable tropylium ion ([C₇H₇]⁺) at m/z 91 , a common fragment for compounds containing a benzyl (B1604629) moiety.

Isotopic Ratio Analysis for Elemental Composition Verification

Isotopic ratio analysis is a high-precision technique used to confirm the elemental composition of a compound. vliz.be Every element exists as a mixture of isotopes (atoms with the same number of protons but different numbers of high-resolution mass spectrometry can measure the mass of a molecule with extremely high accuracy, allowing for the determination of its elemental formula.

For this compound, the molecular formula is C₁₁H₁₂O₃. nist.gov The theoretical mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O). However, naturally occurring carbon and oxygen also contain small amounts of heavier isotopes, primarily ¹³C and ¹⁸O. This gives rise to isotopic peaks in the mass spectrum at masses higher than the monoisotopic mass (the "M+1", "M+2" peaks).

The relative intensities of these isotopic peaks can be calculated based on the natural abundance of the isotopes and the number of atoms of each element in the molecule. For C₁₁H₁₂O₃:

The M+1 peak will be primarily due to the presence of one ¹³C atom. Its expected intensity is approximately 12.1% of the molecular ion peak.

The M+2 peak will be mainly due to the presence of two ¹³C atoms or one ¹⁸O atom.

By comparing the experimentally measured isotopic pattern from a high-resolution mass spectrum to the theoretically calculated pattern, the elemental formula C₁₁H₁₂O₃ can be unequivocally verified, distinguishing it from other compounds that may have the same nominal mass.

Chromatographic Separations and Quantitative Analysis of this compound

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Reaction Conversion Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of chemical reactions. nih.govbridgewater.edu It allows for the rapid separation and quantification of reactants, intermediates, and products in a reaction mixture. For the synthesis of this compound, HPLC can be used to track the consumption of starting materials and the formation of the desired product over time, thereby determining the reaction conversion and endpoint.

While specific HPLC methods for this compound are not widely published, methods for the closely related 4-Methoxycinnamic acid and other derivatives provide a strong basis for method development. nih.govjapsonline.com A typical setup would involve:

Mode : Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govbasicmedicalkey.com

Column : A C18 column is a standard choice for separating aromatic compounds. nih.gov

Mobile Phase : A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer or water with an acid modifier like acetic or formic acid) is typically used. nih.govmdpi.com The pH of the mobile phase is critical for controlling the retention of the acidic this compound. basicmedicalkey.com

Detection : A UV detector is highly effective, as the aromatic ring and conjugated double bond in this compound result in strong UV absorbance, typically monitored at a wavelength around 280-320 nm. nih.govjapsonline.com

By injecting small aliquots of the reaction mixture into the HPLC system at regular intervals, a series of chromatograms is generated. The area of the peaks corresponding to the starting materials and this compound can be used to calculate their respective concentrations, providing a precise measure of the reaction's progress and conversion rate.

Solid-State and Thermal Characterization of this compound and its Co-crystals

The solid-state properties of a compound, including its thermal behavior, are critical for its handling, formulation, and application.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Co-crystal Characterization

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.govmdpi.com This allows for the determination of key thermal transitions such as melting point, glass transitions, and crystallization events. nih.govtainstruments.com

For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus).

DSC is also a powerful screening tool for the formation of co-crystals. mdpi.com A co-crystal is a multi-component crystal formed between an active pharmaceutical ingredient (API) and a co-former. The formation of a co-crystal results in a new crystalline structure with unique physicochemical properties, often including a different melting point from either of the individual components. mdpi.com

Studies on the closely related p-Methoxycinnamic acid (PMCA) with succinic acid (SA) as a co-former illustrate this application. The DSC thermogram of the PMCA-SA co-crystal showed a single, sharp endothermic peak at a temperature distinct from the melting points of PMCA, SA, or their simple physical mixture. oamjms.euoamjms.eu This shift in melting point is a strong indicator of co-crystal formation.

| Material | Melting Point (°C) |

|---|---|

| p-Methoxycinnamic Acid (PMCA) | 173.55 |

| Succinic Acid (SA) | 187.55 |

| Physical Mixture (PMCA:SA 1:1) | 159.53 |

| PMCA-SA Co-crystal | 158.46 |

Data from a study on p-Methoxycinnamic acid, a structural analogue of this compound, is presented for illustrative purposes of the technique. oamjms.euoamjms.eu

If this compound were to be screened for co-crystal formation, DSC would be employed by analyzing physical mixtures of the acid with various co-formers. The appearance of a new, single melting endotherm at a different temperature would suggest the formation of a new co-crystalline phase.

Powder X-Ray Diffraction (PXRD) for Crystalline Structure of Co-crystals

Powder X-Ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials, including co-crystals. It provides definitive proof of the formation of a new crystalline phase. When a co-crystal is formed, the constituent molecules (the Active Pharmaceutical Ingredient and the co-former) arrange themselves into a unique crystal lattice, distinct from the lattices of the individual components.

This new arrangement gives rise to a unique PXRD pattern. The diffractogram of a true co-crystal will exhibit characteristic diffraction peaks at 2θ angles that are different from those of the starting materials or their simple physical mixture. nih.govresearchgate.net For instance, studies on co-crystals of a related compound, p-Methoxycinnamic acid, with co-formers like succinic acid and caffeine (B1668208), demonstrated the appearance of new, unique peaks in the co-crystal diffractogram that were absent in the patterns of the individual components. researchgate.netoamjms.eu These new peaks are conclusive evidence that a new crystalline solid has been formed through molecular interactions like hydrogen bonding. researchgate.netoamjms.eu

While PXRD is the standard method for such structural elucidation, specific diffraction data for co-crystals of this compound are not available in the reviewed literature. Analysis of such a co-crystal would involve comparing its diffractogram to those of pure this compound and the chosen co-former. The presence of novel peaks would confirm the co-crystal's formation.

Table 1: Illustrative PXRD Peak Data for p-Methoxycinnamic Acid (PMCA) Co-crystals

This table illustrates the kind of data obtained from PXRD analysis of a similar compound, showing how new peaks confirm co-crystal formation.

| Compound/Mixture | Key Diffraction Peaks (2θ) | Reference |

| p-Methoxycinnamic Acid (PMCA) | 7.85°, 16.00°, 23.74°, 26.89° | oamjms.eu |

| Succinic Acid (SA) | 15.97°, 19.89°, 26.08°, 31.46° | oamjms.eu |

| PMCA-SA Physical Mixture | Shows a combination of PMCA and SA peaks | oamjms.eu |

| PMCA-SA Co-crystal | 21.92°, 25.91°, 39.25° (New peaks) | oamjms.euoamjms.eu |

| Caffeine | - | |

| PMCA-Caffeine Co-crystal | 9.41°, 13.86°, 15.21°, 17.83°, 19.23° (New peaks) | researchgate.net |

Note: The data in this table is for p-Methoxycinnamic acid, a structurally related compound, and is provided for illustrative purposes only. Specific data for this compound was not found.

Scanning Electron Microscopy (SEM) for Co-crystal Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface topography and morphology of solid materials at the micro-scale. In the context of co-crystal characterization, SEM provides direct visual evidence of changes in crystal habit (the external shape and appearance of a crystal) that occur upon co-crystallization.

The individual components of a co-crystal—the primary compound and the co-former—typically have distinct and characteristic crystal shapes. When a co-crystal is formed, the resulting particles often exhibit a completely different morphology. oamjms.eu This change in shape, size, and surface texture is a strong indicator that a new solid phase has been created. researchgate.net For example, in the characterization of co-crystals made from p-Methoxycinnamic acid (which has a large, bladed morphology), formation with succinic acid resulted in smaller, rod-shaped crystals. oamjms.euoamjms.eu Similarly, its co-crystal with caffeine showed a columnar crystal habit, different from either of the starting materials. researchgate.net

Such morphological transformations observed via SEM complement the structural data from PXRD to confirm the successful formation of a co-crystal. Although specific SEM photomicrographs for this compound co-crystals are not present in the available literature, this technique remains essential for providing visual confirmation of its potential co-crystal forms.

Dilatometric Method for Thermal Expansion Characterization

Dilatometry is a specialized analytical technique used to measure the dimensional changes of a material as a function of temperature. netzsch.com The primary output of this method is the coefficient of thermal expansion (CTE), a critical material property that describes how its size changes with temperature variations. netzsch.comresearchgate.net

The technique involves placing a sample of the material into a dilatometer furnace and applying a minimal, constant force via a pushrod. As the sample is heated or cooled according to a controlled temperature program, any expansion or contraction causes the pushrod to move. This displacement is precisely measured by a sensor, yielding data on the change in length (ΔL) versus temperature (T). netzsch.com The CTE can then be calculated from this data.

Dilatometry is crucial for understanding the thermal behavior of materials, including ceramics, metals, polymers, and composites. netzsch.com It can detect phase transitions, sintering temperatures, and other thermally induced structural changes. While this method is well-established for a wide range of materials, no studies utilizing dilatometry for the thermal expansion characterization of this compound were identified in the reviewed scientific literature. Such an analysis would provide valuable data on its dimensional stability under thermal stress.

Derivatization and Chemical Modification Studies of 4 Ethoxycinnamic Acid

Esterification Reactions of the Carboxylic Acid Moiety of 4-Ethoxycinnamic Acid

Esterification is a fundamental reaction for modifying the carboxylic acid group of cinnamic acids, including this compound. This modification can alter the compound's physical properties, such as solubility and lipophilicity. The most common method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comresearchgate.net

In a typical Fischer esterification, this compound is heated with an excess of an alcohol, such as methanol (B129727) or ethanol (B145695), and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The use of excess alcohol helps to drive the equilibrium towards the formation of the ester and water. masterorganicchemistry.com For instance, the synthesis of 4-methoxycinnamic acid methyl ester, a related compound, is achieved by refluxing the acid in methanol with concentrated sulfuric acid for an extended period. prepchem.com

Another approach involves the in-situ formation of a carboxylate salt, which then reacts with an alkyl halide. For example, the cesium salt of trans-4-methoxycinnamic acid can be formed using cesium carbonate and subsequently reacted with an alkyl iodide to produce the corresponding ester. chegg.com Enzymatic methods have also been employed, using catalysts like Novozym 435 to synthesize esters such as octyl methoxycinnamate from p-methoxycinnamic acid and 2-ethyl hexanol, achieving high conversion rates. nih.gov

The synthesis of various esters from cinnamic acids has been explored to create derivatives with specific properties. tandfonline.com For example, methyl, ethyl, and isopropyl esters of 4-methoxycinnamic acid have been synthesized via Claisen condensation of anisaldehyde with the corresponding alkyl acetates. niscpr.res.in

| Cinnamic Acid Derivative | Reagents | Method | Product | Key Findings |

|---|---|---|---|---|

| 4-Methoxycinnamic acid | Methanol, Sulfuric Acid | Fischer Esterification (Reflux) | 4-Methoxycinnamic acid methyl ester | Standard acid-catalyzed esterification. prepchem.com |

| p-Methoxycinnamic acid | 2-Ethyl hexanol, Novozym 435 | Enzymatic Esterification | Octyl methoxycinnamate (OMC) | Achieved 90% conversion within 24 hours at 80°C. nih.gov |

| trans-Cinnamic acid | Various alcohols (ethanol, propanol, etc.), Sulfuric Acid | Fischer Esterification (Reflux) | Corresponding alkyl cinnamates | Common undergraduate laboratory synthesis. researchgate.net |

| 4-Methoxycinnamic acid | Anisaldehyde, Ethyl acetate (B1210297), Sodium, Methanol | Claisen Condensation | Ethyl 4-methoxycinnamate | Yield of approximately 77% was reported. niscpr.res.in |

Halogenation Studies of Cinnamic Acid Derivatives (e.g., Bromination with N-bromosuccinimide)

Halogenation of cinnamic acid derivatives, particularly at the alkene double bond, is a well-studied reaction. N-bromosuccinimide (NBS) is a common and convenient reagent for bromination as it is a stable solid and a source of electrophilic bromine. organic-chemistry.orgnsf.gov When cinnamic acids react with NBS, the typical outcome is not a simple addition of bromine across the double bond but rather a decarboxylative bromination, leading to the formation of β-bromostyrenes. researchgate.net

The reaction of α,β-unsaturated carboxylic acids with NBS, often in the presence of a catalyst, can yield β-bromostyrenes. researchgate.net The process is believed to proceed through an initial bromination that forms a β-lactone intermediate. nih.gov This intermediate is generally stable enough to be isolated but is typically used in a tandem sequence where it undergoes decarboxylation to yield the final cis-β-bromostyrene product stereospecifically. nih.gov

The use of NBS for aromatic bromination is also prevalent, often requiring a catalyst or specific conditions to enhance its reactivity, especially for less reactive aromatic rings. nsf.govresearchgate.net For cinnamic acids, the reaction at the double bond is a key modification pathway.

Formation of Acid Chlorides from 4-Methoxycinnamic Acid

The conversion of a carboxylic acid to an acid chloride is a crucial step for subsequent derivatization, as acid chlorides are highly reactive intermediates. For 4-methoxycinnamic acid, this transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

A common laboratory procedure involves reacting 4-methoxycinnamic acid with thionyl chloride, often in an inert solvent like benzene (B151609). prepchem.com The mixture is heated to reflux to drive the reaction to completion. prepchem.com The reaction produces the desired 4-methoxycinnamoyl chloride along with gaseous byproducts, sulfur dioxide and hydrogen chloride. The volatile byproducts and the solvent can be removed by rotary evaporation, often yielding a product pure enough for subsequent steps without further purification. prepchem.com

Similarly, 4-methoxybenzoyl chloride, an analogous compound, is synthesized by the direct chlorination of 4-methoxybenzoic acid with thionyl chloride or oxalyl chloride. chemicalbook.com

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-Methoxycinnamic Acid | Thionyl Chloride (SOCl₂) | Benzene | Reflux for 5 hours | 4-Methoxycinnamoyl Chloride | 100% (crude) prepchem.com |

Functionalization for Analytical Enhancement (e.g., Chemical Derivatization for MALDI Imaging Mass Spectrometry)

Matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-MSI) is a powerful technique for mapping the spatial distribution of molecules in biological tissues. nih.gov However, the detection of small molecules like this compound can be challenging due to low ionization efficiency. nih.govnih.gov On-tissue chemical derivatization (OTCD) is a strategy used to enhance the sensitivity and selectivity of detection for such compounds. nih.govnih.gov

For molecules containing carboxylic acid groups, derivatization reagents are used to introduce a pre-charged tag or a group that ionizes more readily. nih.govacs.org This covalent charge-tagging boosts the signal intensity in the mass spectrometer. nih.gov For example, reagents like 1-(4-(aminomethyl)phenyl)pyridin-1-ium (AMPP) chloride are used for the derivatization of carboxylic acids in the presence of peptide coupling agents. nih.govacs.org This approach has been successfully applied to map various carboxyl-containing metabolites in brain tissue sections, significantly improving their detection. nih.gov

The derivatization reaction is performed under mild conditions to preserve the integrity and spatial location of the analytes within the tissue sample. nih.gov By tagging the carboxyl group of a cinnamic acid derivative, its mass is shifted to a higher, less crowded region of the mass spectrum, and its ionization efficiency is greatly improved, allowing for sensitive spatial mapping. youtube.com

Co-crystallization Research of Related Cinnamic Acids (e.g., p-Methoxycinnamic Acid-Caffeine Co-crystals)

Co-crystallization is a technique used to modify the physicochemical properties of active pharmaceutical ingredients, such as solubility, without altering their chemical structure. oamjms.eu Research on p-methoxycinnamic acid (PMCA), a compound closely related to this compound, has demonstrated the effectiveness of this approach. PMCA has poor water solubility, which can limit its bioavailability. aip.orgaip.org

To improve its solubility, co-crystals of PMCA have been formed with coformers like caffeine (B1668208). aip.orgaip.orgunair.ac.id In one study, a 1:1 molar ratio co-crystal of PMCA and caffeine was prepared using the solvent evaporation method. aip.orgaip.org The formation of the new crystalline phase was confirmed by various analytical techniques.

Differential Scanning Calorimetry (DSC): The co-crystal exhibited a new, sharp endothermic peak at a melting point of 155.09°C, which is distinct from the melting points of pure PMCA (173.55°C) and caffeine (235.86°C). aip.org

Powder X-Ray Diffraction (PXRD): The diffractogram of the co-crystal showed new and unique diffraction peaks at 2θ values of 9.4054°, 13.8609°, 15.2124°, 17.8274°, and 19.2285°, confirming a different crystal lattice structure from the starting materials. aip.orgaip.org

Scanning Electron Microscopy (SEM): Microphotographs revealed that the co-crystal has a columnar crystal habit, different from the blade-like shape of PMCA and the lamellar habit of caffeine. aip.org

Fourier Transform Infrared (FTIR) Spectroscopy: Changes in the absorption bands for the O-H and C=O functional groups of PMCA indicated the formation of hydrogen bonds with caffeine in the co-crystal structure. aip.orgunair.ac.id

These studies show that co-crystallization successfully creates a new solid form with altered physical properties. aip.org Similar co-crystals of PMCA have also been formed with succinic acid. oamjms.euoamjms.eu

| Material | Melting Point (°C) | Crystal Habit | Key PXRD Peaks (2θ) |

|---|---|---|---|

| p-Methoxycinnamic Acid (PMCA) | 173.55 aip.org | Blade-like aip.org | 7.8534°, 16.0004°, 16.1092° aip.org |

| Caffeine | 235.86 aip.org | Lamellar aip.org | Specific peaks indicating crystalline phase. aip.org |

| PMCA-Caffeine Co-crystal (1:1) | 155.09 aip.orgaip.org | Columnar aip.org | 9.4054°, 13.8609°, 15.2124°, 17.8274° aip.orgaip.org |

Lipophilization Strategies for Modified this compound Structures

Lipophilicity is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov For cinnamic acid derivatives, increasing lipophilicity can enhance their interaction with biological membranes and potentially improve their efficacy. rsc.orgresearchgate.net

Lipophilization strategies typically involve chemical modifications that add non-polar, lipid-like moieties to the parent structure. For a compound like this compound, this can be achieved in several ways:

Esterification: As discussed in section 4.1, converting the polar carboxylic acid group into an ester with a longer alkyl or aryl chain is a primary strategy for increasing lipophilicity. niscpr.res.in For example, synthesizing the 2-ethylhexyl ester of 4-methoxycinnamic acid significantly increases its lipid solubility, making it a widely used sunscreen agent. niscpr.res.in

Amidation: Similar to esterification, reacting the carboxylic acid (or its activated form, the acid chloride) with amines can produce amides. Introducing hydrophobic groups via the amine can substantially increase the lipophilicity of the resulting derivative.

Research on hydroxycinnamic acids has shown that chemical modifications to the cinnamic acid scaffold can lead to compounds with amplified lipophilicity and, in some cases, increased antioxidant activity. rsc.orgresearchgate.net These modifications are a key part of a biology-oriented approach to developing new derivatives with improved drug-like properties. rsc.org

Computational and in Silico Studies of 4 Ethoxycinnamic Acid

Quantum Chemical Calculations for Structural and Electronic Properties (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools for investigating the structural and electronic properties of molecules. rsisinternational.orgrsisinternational.org These methods provide precise calculations of molecular geometry, vibrational frequencies, and electronic transitions, offering insights into chemical reactivity and photophysical behavior. rsisinternational.orgniscpr.res.in For cinnamic acid derivatives, DFT is used to understand their structure-activity relationships.

Studies on analogous compounds, such as trans-4-methoxycinnamic acid and trans-4-(trifluoromethyl)cinnamic acid, demonstrate the utility of this approach. rsisinternational.orgniscpr.res.in Using functionals like B3LYP with a 6-311G(d,p) or 6-311++G(d,p) basis set, researchers can perform geometry optimization to determine stable molecular parameters. rsisinternational.orgniscpr.res.in Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it indicates the molecule's chemical reactivity and kinetic stability. rsisinternational.org A moderate energy gap suggests a balance between electronic excitation efficiency and chemical inertness, which is desirable for applications in optoelectronics. rsisinternational.org

Vibrational analysis through simulated Infrared (IR) and Raman spectra helps confirm the presence of characteristic functional groups and intramolecular interactions. rsisinternational.orgniscpr.res.in Furthermore, Natural Bond Orbital (NBO) analysis can be used to study hyperconjugative interactions and charge delocalization, which contribute to molecular stability. niscpr.res.inniscpr.res.in

Table 1: DFT-Calculated Properties of Cinnamic Acid Derivatives

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| trans-4-Methoxycinnamic acid | DFT/B3LYP/6-311G(d,p) | -5.9160 | -1.6275 | 4.2885 | rsisinternational.org |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction patterns of ligands with the active sites of proteins and other cellular targets.

Molecular docking studies are frequently used to screen for potential enzyme inhibitors. Cyclooxygenase (COX) and tyrosinase are common targets for anti-inflammatory and skin-whitening agents, respectively.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. mdpi.com Its inhibition is a primary strategy for treating hyperpigmentation disorders. nih.gov Docking studies on cinnamic acid derivatives have explored their potential as tyrosinase inhibitors. nih.govresearchgate.net For instance, a study on acetophenone (B1666503) amides incorporating a cinnamic acid moiety revealed that the most active compound acted as a competitive inhibitor. nih.gov The docking simulation predicted that the orthohydroxyl group of the cinnamic acid part forms a hydrogen bond with the Asn260 residue near the catalytic copper ions in the enzyme's active site. nih.gov

COX-1/COX-2: Cyclooxygenase enzymes are targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Docking studies on derivatives of the related ferulic acid, such as 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid, have been performed against the COX-1 enzyme. researchgate.net These simulations predict the binding energy, with lower values suggesting a more stable interaction and potentially greater inhibitory activity. researchgate.net Docking analyses of other compounds with COX-1 have identified key interactions, such as hydrogen bonds with specific amino acid residues at the entrance of the enzyme's active site. researchgate.net

Table 2: Molecular Docking Results of Cinnamic Acid Derivatives with Enzymes

| Ligand | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate | Mushroom Tyrosinase (2Y9X) | - | Asn260, Asn81 | nih.gov |

| 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid | COX-1 | Lower than ferulic acid | - | researchgate.net |

| Phytic acid | COX-2 | High binding energy | - | nih.gov |

Molecular docking is also instrumental in cancer research for predicting how potential therapeutic agents interact with cellular receptors that drive cancer progression.

Breast Cancer Receptors: Targets like the estrogen receptor alpha (ERα), epidermal growth factor receptor (EGFR), and others are crucial in breast cancer. ptfarm.plnih.gov Docking simulations of 4-ethoxychalcones, which share a structural similarity with 4-ethoxycinnamic acid, have been performed against targets for breast cancer. researchgate.net Such studies help in understanding the drug-receptor interactions at the active site. researchgate.net In other research, derivatives of ferulic acid were docked into the EGFR receptor, which is overexpressed in some breast cancer subtypes, to predict their potential as inhibitors. fip.org The results indicated that certain derivatives had a lower binding free energy than the parent compound, suggesting stronger inhibitory potential. fip.org These simulations often reveal key interactions, such as hydrophobic π-alkyl and π-π bonds with amino acid residues in the receptor's binding pocket. fip.org

Table 3: Molecular Docking of Cinnamic Acid-Related Compounds with Cancer Targets

| Ligand/Compound Series | Target Receptor/Cell Line | Binding Affinity/Score | Key Interactions | Source |

|---|---|---|---|---|

| 4-Ethoxychalcones | Oxidoreductase (Breast Cancer Target) | - | Various interactions noted | researchgate.net |

| 4-(4-methyl) benzoyloxy-3-methoxycinnamic acid | EGFR (PDB: 3W33) | -8.81 kcal/mol | Hydrophobic interactions, π-alkyl, π-π bonds | fip.org |

| Daidzein | Estrogen Receptor α (ERα) | Best docking score among tested compounds | - | accscience.com |

Molecular Dynamics Simulations for Complex Stability

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. nih.govnih.gov MD simulations are used to assess the stability of the predicted binding mode from docking over a period of time, providing a more realistic representation of the physiological environment. researchgate.net

The stability of the simulation is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. nih.gov A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.gov Other metrics like the radius of gyration (Rg) can indicate the compactness of the protein's structure during the simulation. mdpi.comyoutube.com

For instance, MD simulations were used to confirm the stability of the binding mode of 4-ethoxychalcones with their target proteins. researchgate.net Similarly, a study on a ferulic acid derivative, 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid, complexed with the COX-1 protein used MD simulations to reveal better interaction stability compared to the parent compound, ferulic acid. researchgate.net These simulations can run for hundreds of nanoseconds to observe conformational changes and verify the persistence of key interactions, such as hydrogen bonds, identified in docking studies. nih.govmdpi.com

Predictive Modeling of Biological Activity (e.g., PASS Online Prediction)

Predictive modeling tools like PASS (Prediction of Activity Spectra for Substances) Online are used to estimate the likely biological activities of a compound based solely on its structural formula. way2drug.comyoutube.com The software compares the structure of the input compound against a vast training set of substances with known biological activities to predict a spectrum of potential pharmacological effects, mechanisms of action, and adverse effects. nih.govbiorxiv.org

The prediction is presented as a list of activities with corresponding probabilities for being active (Pa) and inactive (Pi). nih.gov A high Pa value suggests a high likelihood that the compound possesses that specific biological activity. nih.gov This tool is valuable in the early stages of drug discovery for identifying potential therapeutic applications or off-target effects of novel compounds. nih.gov

A study on 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid, a derivative of ferulic acid, used PASS Online to predict its biological activity. The results suggested that the compound was likely to have anti-inflammatory and anti-thrombotic properties. researchgate.net

Table 4: PASS Online Prediction for a Ferulic Acid Derivative

| Compound | Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Source |

|---|---|---|---|---|

| 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid | Anti-inflammatory | 0.683 | 0.018 | researchgate.net |

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling (Preclinical Data)

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is a crucial component of preclinical evaluation. biorxiv.org Pharmacokinetic (PK) modeling describes what the body does to a drug, while pharmacodynamic (PD) modeling describes what the drug does to the body. nih.gov Integrating these models (PK/PD modeling) helps in predicting the time course and intensity of a drug's effect. nih.govmdpi.com

Computational tools can predict key pharmacokinetic parameters based on a molecule's structure. For example, a study on 4-ethoxychalcones evaluated their pharmacokinetic parameters and found them to be within the acceptable range for drug candidates. researchgate.net Similarly, ADMET analysis for trans-4-(trifluoromethyl)cinnamic acid was performed to understand its drug-likeness. niscpr.res.inniscpr.res.in These preclinical predictions are vital for forecasting a compound's behavior in vivo and guiding further development. nih.gov Allometric scaling, which uses preclinical data from multiple animal species, is one method to predict human pharmacokinetic parameters like clearance (CL) and volume of distribution (Vss). nih.gov

Table 5: Predicted ADMET Properties for Cinnamic Acid-Related Compounds

| Compound/Series | Prediction Tool/Method | Predicted Property | Finding | Source |

|---|---|---|---|---|

| 4-Ethoxychalcones | In silico analysis | Pharmacokinetic parameters | Within acceptable range | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| trans-4-Methoxycinnamic acid |

| trans-4-(Trifluoromethyl)cinnamic acid |

| 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate |

| 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid |

| Phytic acid |

| 4-hydroxyisoleucine |

| 4-Ethoxychalcones |

| 4-(4-methyl) benzoyloxy-3-methoxycinnamic acid |

| Daidzein |

| Xanthotoxol |

| Ferulic acid |

| Arbutin |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Influence of the Aromatic Ring Substitution

The substitution pattern on the phenyl ring is a key determinant of the biological efficacy of cinnamic acid derivatives. The presence, number, and position of hydroxyl (-OH) and alkoxy (-OR) groups significantly modulate activities such as antioxidant, anticancer, and antimicrobial effects.

For instance, in studies of hydroxycinnamic acid derivatives, a hydroxyl group at the para position (C4) of the phenyl ring is often considered critical for certain biological activities. nih.govnih.gov This is also the position of the ethoxy group in this compound. The replacement of the hydroxyl group with an ethoxy group (-OCH2CH3) increases the lipophilicity of the molecule. This enhanced lipophilicity can influence the compound's ability to cross biological membranes, potentially affecting its bioavailability and interaction with intracellular targets. nih.gov

The Role of the Acrylate (B77674) Moiety

The α,β-unsaturated carbonyl system of the acrylic acid side chain is another critical feature for the biological activity of many cinnamic acid derivatives. This Michael acceptor can potentially react with nucleophilic residues, such as cysteine, in proteins and enzymes, leading to the modulation of their function.

Furthermore, modifications to the carboxylic acid group, such as esterification, can have a profound impact on activity. Studies on hydroxycinnamic acid derivatives have shown that methyl esterification of the carboxyl group can be essential for synergistic cytotoxic effects in acute myeloid leukemia cells when combined with other agents. nih.govnih.gov This suggests that for certain biological targets, masking the polarity of the carboxylic acid can be beneficial.

Antimicrobial Activity

In the context of antimicrobial activity, studies on novel cinnamic acid-based compounds have provided some SAR insights. For example, the conjugation of cinnamic acid derivatives with other antimicrobial pharmacophores, such as carvacrol, has been explored. In a series of such hybrids, a derivative bearing a catechol group (3,4-dihydroxy) on the cinnamic acid portion (DM2) exhibited significant antibacterial activity, particularly against Staphylococcus aureus. mdpi.com Another analog with a hydroxyl group at the meta position (DM9) was also synthesized. mdpi.com Although a 4-ethoxy analog was not included in this specific study, the findings underscore the importance of the substitution pattern on the phenyl ring for antimicrobial efficacy.

Anticancer and Chemopreventive Activity

The anticancer potential of cinnamic acid derivatives is also heavily influenced by their substitution patterns. For instance, the ability of hydroxycinnamic acid derivatives to synergize with other compounds to induce apoptosis in cancer cells is highly structure-dependent. nih.govnih.gov Key structural requirements for this synergy include the para-hydroxyl group and the carbon-carbon double bond of the acrylate system. nih.govnih.gov While this compound has an ethoxy group instead of a hydroxyl group at the para position, this highlights the significance of substitution at this site.

The table below summarizes the key structural features and their general influence on the activity of cinnamic acid analogs, which can be extrapolated to hypothesize the SAR of this compound.

| Structural Feature | Modification | General Impact on Biological Activity |

| Aromatic Ring | Presence of hydroxyl or alkoxy groups | Modulates antioxidant, anticancer, and antimicrobial activities. nih.gov |

| Position of substituents (ortho, meta, para) | Influences electronic properties and interaction with biological targets. nih.govnih.gov | |

| Ethoxy group at C4-position | Increases lipophilicity, potentially affecting membrane permeability and bioavailability. nih.gov | |

| Acrylic Acid Side Chain | α,β-Unsaturated system | Acts as a Michael acceptor, enabling covalent interactions with proteins. |

| Carboxylic acid group | Can be esterified to modulate polarity and cell penetration. nih.govnih.gov |

Applications of 4 Ethoxycinnamic Acid Beyond Medicinal Chemistry

Role as Organic Building Blocks in Chemical Synthesis

4-Ethoxycinnamic acid serves as a versatile organic building block in chemical synthesis. Its structure possesses multiple reactive sites—the carboxylic acid group, the alkene double bond, and the aromatic ring—that allow for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of more complex molecules. cymitquimica.com

The reactivity of its structural features allows it to participate in various chemical reactions, such as esterification and amidation. cymitquimica.com These reactions are fundamental in organic synthesis for creating a wide array of compounds with diverse functionalities and applications. For instance, the esterification of cinnamic acid derivatives is a common strategy to produce molecules with specific physical and chemical properties.

The synthesis of this compound itself can be achieved through methods like the Perkin reaction, which is a well-established method for the preparation of cinnamic acid and its derivatives. jocpr.com The availability of synthetic routes to this compound further enhances its utility as a starting material for more intricate chemical structures.

Application as Corrosion Inhibitors

The prevention of corrosion is a critical concern in numerous industries. Organic compounds, particularly those containing heteroatoms and π-electrons, are often effective corrosion inhibitors. Cinnamic acid and its derivatives have been investigated for their potential to inhibit the corrosion of metals, such as steel, in acidic environments. umsida.ac.idgoogle.com The protective effect of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.com

Theoretical studies on related compounds like cinnamic acid have shown that they possess good adsorption properties on metal surfaces, a key characteristic of effective corrosion inhibitors. umsida.ac.id While specific studies on this compound are not as prevalent, the known anticorrosive properties of the cinnamic acid scaffold suggest its potential in this application. The presence of the ethoxy group could further influence its solubility and adsorption characteristics, potentially enhancing its inhibitory efficiency.

Research on other carboxylic acid inhibitors has demonstrated their effectiveness in various industrial applications. mdpi.com This provides a strong basis for the exploration of this compound and its derivatives as green and effective corrosion inhibitors.

Use in Material Science as Optical Filters

In the field of material science, there is a growing demand for effective UV-absorbing materials to protect against the harmful effects of ultraviolet radiation. Cinnamic acid and its derivatives are known to absorb UV light, particularly in the UVB range, making them suitable for use as UV filters. mdpi.comgoogle.com This property is attributed to the conjugated system of the aromatic ring and the acrylic acid side chain, which can absorb UV energy and dissipate it harmlessly.

Derivatives of 4-methoxycinnamic acid, a closely related compound, are used in cosmetic formulations as UV absorbers. mdpi.comnih.gov For example, 2-ethoxyethyl 4-methoxycinnamate is an approved UV filter in several countries. mdpi.com The synthesis of novel cinnamic acid derivatives for use as UV absorbers is an active area of research, with a focus on improving their efficacy, stability, and safety. wipo.intresearchgate.net

The incorporation of cinnamic acid derivatives into polymers or layered double hydroxides can create advanced materials with enhanced UV-shielding properties. scispace.comresearchgate.net These materials have potential applications in sunscreens, protective coatings, and packaging to prevent the photodegradation of sensitive products.

Polymer and Organic Substance Protection through Light Deactivation

The mechanism of protection involves the absorption of UV photons by the cinnamate (B1238496) moiety, which then undergoes a non-destructive energy dissipation process, returning to its ground state without causing chemical changes to the surrounding material. This process effectively deactivates the harmful light energy.

The synthesis of photocrosslinkable polymers derived from hydroxycinnamic acids demonstrates the potential for creating materials with inherent photostability. researchgate.net Furthermore, cinnamic acid derivatives have been investigated as alternative plasticizers for polymers like PVC, where they can also contribute to the material's stability. mdpi.comresearchgate.net

Biosynthetic Pathway Research (e.g., Phenylphenalenone Biosynthesis in Plants)

Understanding the biosynthetic pathways of secondary metabolites in plants is a significant area of phytochemical research. 4-Methoxycinnamic acid, a compound structurally similar to this compound, has been identified as an unusual phenylpropanoid involved in the biosynthesis of phenylphenalenones in certain plants, such as Anigozanthos preissii. nih.gov

Phenylphenalenones are a class of natural products with interesting biological activities. Research has shown that the carbon skeleton of 4-methoxycinnamic acid is incorporated as an intact unit into the structure of these complex molecules. nih.gov This discovery sheds light on the intricate metabolic pathways that plants utilize to produce a diverse array of chemical compounds.

The study of such biosynthetic pathways is crucial for several reasons. It can lead to the discovery of new enzymes and biochemical reactions, provide insights into plant defense mechanisms, and potentially enable the biotechnological production of valuable natural products. While the direct involvement of this compound in these specific pathways has not been reported, the research on its methoxy (B1213986) analog provides a valuable framework for understanding the role of substituted cinnamic acids in plant biochemistry. viper.ac.inresearchgate.net

Potential as Functional Food Ingredients

There is a growing interest in the development of functional foods and nutraceuticals that offer health benefits beyond basic nutrition. Phenolic compounds, including derivatives of cinnamic acid, are widely studied for their potential health-promoting properties, such as antioxidant and anti-inflammatory effects. nih.govmdpi.comnih.gov

4-Methoxycinnamic acid has been investigated for a range of therapeutic and nutraceutical applications. nih.govnih.gov It is a naturally occurring compound found in various plants and is consumed through food products. mdpi.com Studies have explored its potential antidiabetic, anticancer, antimicrobial, and neuroprotective activities. nih.govnih.gov

Given the structural similarity, this compound may also possess interesting biological activities that could be harnessed in the development of functional food ingredients. Its potential antioxidant properties could be beneficial in preventing oxidative stress-related conditions. Further research is needed to fully elucidate the bioactivities of this compound and its suitability for use in functional foods and dietary supplements. hmdb.ca

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.